molecular formula C11H12F3NO B13323721 (R)-2-(Pyrrolidin-2-yl)-5-(trifluoromethyl)phenol

(R)-2-(Pyrrolidin-2-yl)-5-(trifluoromethyl)phenol

Cat. No.: B13323721
M. Wt: 231.21 g/mol
InChI Key: IYMKXAUWSXTLMW-SECBINFHSA-N
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Description

®-2-(Pyrrolidin-2-yl)-5-(trifluoromethyl)phenol is a chemical compound known for its unique structural features and potential applications in various fields. This compound consists of a pyrrolidine ring attached to a phenol group, with a trifluoromethyl group at the 5-position of the phenol ring. The presence of the trifluoromethyl group imparts significant chemical stability and reactivity, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(Pyrrolidin-2-yl)-5-(trifluoromethyl)phenol typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.

    Attachment of the Phenol Group: The phenol group is introduced through a substitution reaction, where a suitable phenol derivative reacts with the pyrrolidine ring.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is added using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific reaction conditions.

Industrial Production Methods

Industrial production of ®-2-(Pyrrolidin-2-yl)-5-(trifluoromethyl)phenol may involve optimized versions of the above synthetic routes, often utilizing continuous flow reactors to enhance efficiency and yield. The use of flow microreactors has been reported to provide a more sustainable and scalable approach for the synthesis of complex organic compounds .

Chemical Reactions Analysis

Types of Reactions

®-2-(Pyrrolidin-2-yl)-5-(trifluoromethyl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can undergo reduction reactions, particularly at the pyrrolidine ring.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group may yield quinones, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

®-2-(Pyrrolidin-2-yl)-5-(trifluoromethyl)phenol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in medicinal chemistry.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ®-2-(Pyrrolidin-2-yl)-5-(trifluoromethyl)phenol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, while the phenol group can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    ®-2-(Pyrrolidin-2-yl)-5-methylphenol: Similar structure but with a methyl group instead of a trifluoromethyl group.

    ®-2-(Pyrrolidin-2-yl)-5-chlorophenol: Contains a chlorine atom instead of a trifluoromethyl group.

Uniqueness

The presence of the trifluoromethyl group in ®-2-(Pyrrolidin-2-yl)-5-(trifluoromethyl)phenol imparts unique chemical properties, such as increased stability and reactivity, compared to its analogs. This makes it particularly valuable for applications requiring high chemical stability and specific reactivity patterns.

Properties

Molecular Formula

C11H12F3NO

Molecular Weight

231.21 g/mol

IUPAC Name

2-[(2R)-pyrrolidin-2-yl]-5-(trifluoromethyl)phenol

InChI

InChI=1S/C11H12F3NO/c12-11(13,14)7-3-4-8(10(16)6-7)9-2-1-5-15-9/h3-4,6,9,15-16H,1-2,5H2/t9-/m1/s1

InChI Key

IYMKXAUWSXTLMW-SECBINFHSA-N

Isomeric SMILES

C1C[C@@H](NC1)C2=C(C=C(C=C2)C(F)(F)F)O

Canonical SMILES

C1CC(NC1)C2=C(C=C(C=C2)C(F)(F)F)O

Origin of Product

United States

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